molecular formula C35H46O20 B107102 Tetra-O-(beta-hydroxyethyl)rutoside CAS No. 6980-20-7

Tetra-O-(beta-hydroxyethyl)rutoside

Cat. No. B107102
CAS RN: 6980-20-7
M. Wt: 786.7 g/mol
InChI Key: OHHXJHPHUFVCPR-XQZWLAGVSA-N
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Description

Tetra-O-(beta-hydroxyethyl)rutoside (also known as TetraHER) is a semi-synthetic derivative of rutin, a flavonoid molecule found in plants . It has various medical uses ranging from treating peripheral neural and vascular ailments to scar tissues .


Molecular Structure Analysis

The molecular formula of Tetra-O-(beta-hydroxyethyl)rutoside is C35H46O20 . It has a molecular weight of 786.728 Da . The molecule is soluble in water, ethanol, and methanol, but insoluble in chloroform, benzene, and ether.

Scientific Research Applications

Radiation-Induced Edema

Troxerutin has shown promise in reducing radiation-induced edema, particularly in the context of brain tumors treated with radiotherapy . It may mitigate both the acute and delayed phases of damage to healthy tissue surrounding the tumor.

Renal Protection

Troxerutin has been investigated for its protective effects against cisplatin-induced acute renal failure in rats . This suggests a potential application in safeguarding kidney function during chemotherapy.

Anti-Inflammatory Action

The compound has been studied for its anti-inflammatory effects, particularly in the context of reducing edema caused by capillary-damaging substances .

Vascular Health

Troxerutin may have beneficial effects on vascular health by protecting against injury to blood vessels caused by certain harmful substances .

Medical Use in Peripheral Neural and Vascular Ailments

Troxerutin has various medical applications, including the treatment of peripheral neural and vascular ailments, as well as scar tissue management .

properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHXJHPHUFVCPR-XQZWLAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953501
Record name 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra-O-(beta-hydroxyethyl)rutoside

CAS RN

6980-20-7, 31511-31-6
Record name Tetra(hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 250-671-0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is known about the metabolism of Tetra-O-(beta-hydroxyethyl)rutoside in humans?

A1: Research indicates that following oral administration of Tetra-O-(beta-hydroxyethyl)rutoside, a small percentage of the administered dose is excreted unchanged in the urine []. The primary route of excretion is believed to be biliary-enteric, meaning it is excreted through the bile and feces []. Studies using radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside showed the presence of metabolites such as 3',4',5,7-tetra-O-(beta-hydroxyethyl)rutoside, 3',4',7-tri-O-(beta-hydroxyethyl)rutoside, and 4',7-di-O-(beta-hydroxyethyl)rutoside in urine, suggesting metabolic breakdown of the compound within the body [].

Q2: Does prior exposure to Tetra-O-(beta-hydroxyethyl)rutoside influence its metabolism?

A2: Interestingly, repeated administration of non-labeled Tetra-O-(beta-hydroxyethyl)rutoside did not appear to influence the urinary excretion of a subsequent dose of radiolabeled compound []. This suggests that the metabolic pathways responsible for Tetra-O-(beta-hydroxyethyl)rutoside breakdown are not significantly induced or saturated by prior exposure.

Q3: How does Tetra-O-(beta-hydroxyethyl)rutoside affect red blood cells?

A3: While the provided abstracts lack details, they highlight that both tri- and tetra-O-(beta-hydroxyethyl)rutoside demonstrate an effect on red blood cell aggregation in human blood [, ]. This suggests a potential role in influencing blood rheology, but further research is needed to elucidate the exact mechanisms and implications of this effect.

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